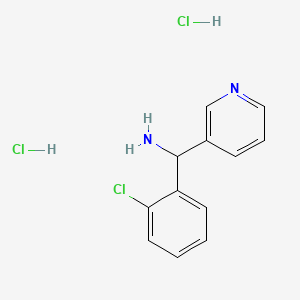

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZXRVLRQLPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CN=CC=C2)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

The most straightforward and commonly employed method for synthesizing (2-Chlorophenyl)(pyridin-3-yl)methanamine involves a nucleophilic substitution reaction where the amino group of 3-aminopyridine attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

-

- Reactants: 2-chlorobenzyl chloride and 3-aminopyridine

- Base: Sodium hydroxide or other mild bases to neutralize HCl formed

- Solvent: Dichloromethane or other inert organic solvents

- Temperature: Room temperature to mild heating

- Workup: The crude product is treated with hydrochloric acid to form the dihydrochloride salt

-

- The nucleophilic nitrogen of 3-aminopyridine displaces the chloride ion from 2-chlorobenzyl chloride, forming the methanamine linkage.

- Subsequent acidification converts the free amine into the dihydrochloride salt, enhancing solubility.

-

- Larger scale synthesis uses continuous flow reactors and automated systems to optimize yield and purity.

- Reaction parameters such as stoichiometry, solvent volume, and temperature are finely controlled to minimize side reactions.

| Parameter | Typical Conditions |

|---|---|

| Reactants ratio | 1:1 to 1:1.2 (2-chlorobenzyl chloride : 3-aminopyridine) |

| Base concentration | 1-2 equivalents NaOH |

| Solvent | Dichloromethane or THF |

| Temperature | 20–40 °C |

| Reaction time | 2–6 hours |

| Yield | 70–85% |

Grignard Reaction Followed by Reduction

An alternative and more elaborate synthetic pathway involves the formation of chlorophenyl-(pyridinyl)-methanol intermediates via Grignard reaction, followed by reduction to the target amine.

Stage 1: Grignard Addition

- Preparation of chlorophenylmagnesium bromide by reacting magnesium turnings with 2-chlorobromobenzene in dry tetrahydrofuran (THF).

- Addition of pyridine-3-carboxaldehyde to the Grignard reagent at low temperature (~0 °C to room temperature) to form chlorophenyl-(pyridinyl)-methanol derivatives.

Stage 2: Oxime Formation and Reduction

- Oxidation of the methanol derivatives to methanone derivatives using chromium trioxide in acetic acid.

- Conversion of methanone to methanone oxime derivatives by reaction with hydroxylamine hydrochloride.

- Reduction of oximes to the corresponding methanamine hydrochloride salts using zinc in acetic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard formation | Mg turnings, 2-chlorobromobenzene, dry THF | Chlorophenylmagnesium bromide |

| Nucleophilic addition | Pyridine-3-carboxaldehyde, 0–25 °C | Chlorophenyl-(pyridinyl)-methanol |

| Oxidation | Chromium trioxide, acetic acid | Chlorophenyl-(pyridinyl)-methanone |

| Oxime formation | Hydroxylamine hydrochloride | Methanone oxime derivatives |

| Reduction | Zinc, acetic acid | Chlorophenyl-(pyridinyl)-methanamine hydrochloride salts |

Yields: This multi-step process typically achieves high yields (>80%) at each stage, with purification by silica gel chromatography.

Advantages: This method allows for structural diversification by varying substituents on the chlorophenyl or pyridinyl rings and provides access to a library of derivatives.

Reductive Amination Approach

Another method involves reductive amination between 2-chlorobenzaldehyde and pyridin-3-ylmethanamine:

-

- Condensation of 2-chlorobenzaldehyde with pyridin-3-ylmethanamine under mild acidic or neutral conditions.

- Reduction of the imine intermediate using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- The free amine is then converted into the dihydrochloride salt by treatment with hydrochloric acid.

| Parameter | Typical Value |

|---|---|

| Solvent | Methanol, ethanol, or dichloromethane |

| Temperature | Room temperature to 40 °C |

| Reducing agent | NaBH3CN or NaBH(OAc)3 |

| Reaction time | 4–12 hours |

| Yield | 75–90% |

- Advantages: This method is efficient and suitable for sensitive functional groups, avoiding harsh reagents.

Salt Formation and Purification

- After synthesis of the free base amine, the compound is converted to the dihydrochloride salt to improve solubility and stability.

- Typically, the free amine is dissolved in an organic solvent or water, and an excess of hydrochloric acid is added.

- The salt precipitates out or is isolated by evaporation and recrystallization.

- Purification is achieved by recrystallization from polar solvents like ethanol or water.

Analytical Characterization and Quality Control

- Spectroscopic Methods:

- ^1H and ^13C NMR confirm the chemical structure and purity.

- Mass spectrometry verifies molecular weight (approx. 257 g/mol for free base, 291.6 g/mol for dihydrochloride).

- IR spectroscopy identifies characteristic amine and aromatic functional groups.

- Chromatography:

- Thin-layer chromatography (TLC) and column chromatography for purity assessment and isolation.

- Elemental Analysis:

- Confirms stoichiometry consistent with dihydrochloride salt.

- Thermal Analysis:

- Differential Scanning Calorimetry (DSC) for stability profiling.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Typical Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-chlorobenzyl chloride + 3-aminopyridine | Simple, direct | 70–85 | Lab and industrial |

| Grignard + Reduction | Grignard addition → oxidation → oxime → reduction | Allows derivative synthesis | >80 per step | Lab scale |

| Reductive Amination | 2-chlorobenzaldehyde + pyridin-3-ylmethanamine + reduction | Mild conditions, high selectivity | 75–90 | Lab scale |

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Amines.

Substitution: Azides or nitriles.

Scientific Research Applications

Pharmaceutical Development

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating neurological disorders, including:

- Antidepressants : Research indicates that derivatives of this compound exhibit properties that may help alleviate symptoms of depression.

- Antipsychotics : Some analogs have been investigated for their efficacy in managing psychotic disorders.

Antibacterial Activity

A study conducted by Madupu et al. (2012) demonstrated the antibacterial properties of chlorophenyl-pyridinyl-methylamine hydrochloride derivatives, including this compound. The compound was tested against various Gram-positive and Gram-negative bacteria using the agar diffusion method. Key findings included:

- Significant Activity Against Pseudomonas aeruginosa : The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 500 µg/mL.

- Comparison with Other Compounds : The study highlighted that certain derivatives showed stronger antibacterial activity compared to existing antibiotics, indicating potential for new drug development .

Biochemical Research

This compound serves as a non-ionic organic buffering agent in biological applications, particularly in cell culture environments where maintaining pH levels between 6 and 8.5 is crucial for cellular functions . Its role as a buffering agent aids researchers in studying cellular processes without interference from pH fluctuations.

Material Science

In material science, this compound is explored as a building block for specialty polymers and resins. These materials are engineered to possess enhanced thermal and mechanical properties, making them suitable for advanced applications in electronics and coatings.

Analytical Chemistry

The compound is also employed as a reagent in various analytical techniques, including chromatography. Its utility in detecting and quantifying other compounds makes it valuable for quality control and research purposes .

Case Study 1: Synthesis and Biological Evaluation

In a comprehensive study by Madupu et al., a series of chlorophenyl-pyridinyl-methylamine hydrochloride salts were synthesized through the reduction of oxime derivatives using zinc in acetic acid. The resultant compounds were screened for antibacterial activity, revealing significant efficacy against specific bacterial strains .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 2a | 10 | Staphylococcus aureus |

| 2b | 15 | Pseudomonas aeruginosa |

| 3b | 12 | Escherichia coli |

Case Study 2: Buffering Capacity Assessment

Research conducted on the buffering capacity of this compound demonstrated its effectiveness in maintaining pH stability during cell culture experiments. This property is essential for optimizing conditions for cellular growth and experimentation, showcasing its importance in biochemistry .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Replacement of Chlorophenyl with Thienyl

- Compound: (6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride Structure: Pyridin-3-yl group linked to a thiophene (thien-2-yl) ring instead of chlorophenyl. Key Differences:

- The thiophene ring introduces sulfur, enhancing π-electron richness compared to the chlorophenyl group.

- Reduced molecular weight and altered lipophilicity may affect blood-brain barrier penetration .

Replacement of Chlorophenyl with Benzodiazolyl

- Compound : [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride

- Structure : Chlorophenyl group substituted with a benzodiazolyl (indole-like) ring.

- Molecular Formula : C₁₄H₁₄Cl₃N₃ (MW: 330.6 g/mol).

- Key Differences :

- Higher molecular weight may reduce solubility compared to the parent compound .

Modifications to the Amine Group

Secondary Amine Derivatives

Tertiary Amine Salts

- Compound : 1-(Pyridin-3-yl)-N-(pyridin-3-ylmethyl)methanamine trihydrochloride

- Structure : Secondary amine with a pyridinylmethyl substituent.

- Key Differences :

- Increased basicity due to additional pyridine rings.

- Trihydrochloride salt form may improve aqueous solubility but complicate crystallization .

Heterocyclic Additions

Triazolo-Fused Pyridine Derivatives

- Compound : {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride

- Structure : Fused triazolo-pyridine system with a methyl group.

- Molecular Formula : C₈H₁₀Cl₂N₄ (MW: 221.13 g/mol).

- Key Differences :

- The triazolo ring introduces a rigid, planar structure, favoring intercalation with DNA or enzymes.

- Reduced steric hindrance compared to the chlorophenyl group .

Cyclopenta-Fused Pyridine Derivatives

- Compound : (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride

- Structure : Pyridine fused to a cyclopentane ring.

- Molecular Formula : C₉H₁₄Cl₂N₂ (MW: 221.13 g/mol).

- Key Differences :

- Conformational rigidity may limit binding to flexible active sites .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Implications |

|---|---|---|---|---|

| This compound | C₁₂H₁₄Cl₂N₂ | 257.16 | Chlorophenyl + pyridinyl; primary amine | Balanced solubility and receptor interaction |

| (6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride | C₉H₁₁Cl₂N₂S | ~258.2 (estimated) | Thiophene substituent | Enhanced π-electron interactions |

| [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride | C₁₄H₁₄Cl₃N₃ | 330.6 | Benzodiazolyl group | Increased hydrogen bonding; reduced solubility |

| N-Methyl-1-(pyridin-3-yl)methanamine | C₇H₁₀N₂ | 122.17 | Secondary amine | Improved lipophilicity |

| {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride | C₈H₁₀Cl₂N₄ | 221.13 | Triazolo-pyridine fusion | DNA/enzyme intercalation potential |

| (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride | C₉H₁₄Cl₂N₂ | 221.13 | Cyclopentane-fused pyridine | Enhanced CNS penetration |

Biological Activity

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a chlorophenyl group attached to a pyridinyl moiety through a methanamine linkage, making it a versatile scaffold for drug development. Its molecular formula is with a dihydrochloride salt form enhancing its solubility in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Antidepressant Activity : Studies have shown that derivatives of this compound can act on monoamine receptors, particularly targeting serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the proliferation of A-431 cells with an IC50 value lower than established chemotherapeutics like doxorubicin .

- Antimicrobial Activity : The compound has shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The chlorophenyl group enhances binding affinity to neurotransmitter receptors, while the pyridine ring contributes to the selectivity for certain receptor subtypes.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions that contribute to its therapeutic effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antidepressant Efficacy : A study published in Der Pharma Chemica explored various derivatives of the compound, highlighting their potential as antidepressants through selective serotonin reuptake inhibition .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antibacterial Studies : Research has confirmed that the compound possesses substantial antibacterial properties, particularly against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

Data Table: Biological Activities Summary

Q & A

Q. What protocols ensure stability during long-term storage and in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.